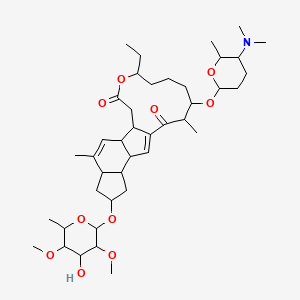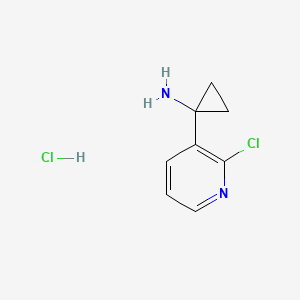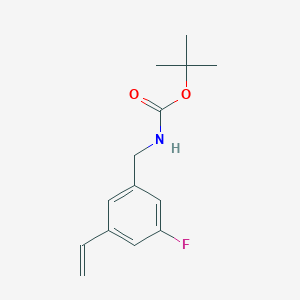
(3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester is an organic compound that features a fluorine atom, a vinyl group, and a carbamate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-vinyl-benzyl alcohol.
Protection of Alcohol: The alcohol group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The vinyl group can undergo oxidation to form epoxides or diols.
Reduction: The carbamate ester can be reduced to the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Compounds with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, while the carbamate ester can undergo hydrolysis to release active intermediates. These intermediates can interact with biological targets, leading to desired effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Fluoro-5-vinyl-benzyl)-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a tert-butyl ester.
(3-Fluoro-5-vinyl-benzyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.
(3-Fluoro-5-vinyl-benzyl)-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester instead of a tert-butyl ester.
Uniqueness
(3-Fluoro-5-vinyl-benzyl)-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the tert-butyl ester provides steric hindrance, which can influence the compound’s reactivity and stability.
Eigenschaften
Molekularformel |
C14H18FNO2 |
|---|---|
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
tert-butyl N-[(3-ethenyl-5-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C14H18FNO2/c1-5-10-6-11(8-12(15)7-10)9-16-13(17)18-14(2,3)4/h5-8H,1,9H2,2-4H3,(H,16,17) |
InChI-Schlüssel |
FAFJKBVEGFPEEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)F)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


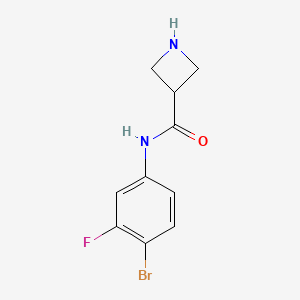

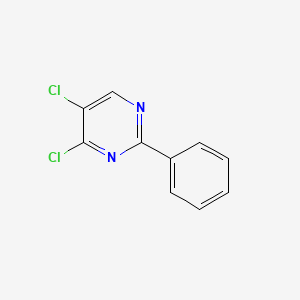





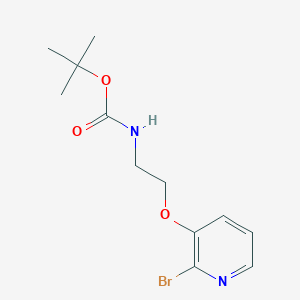
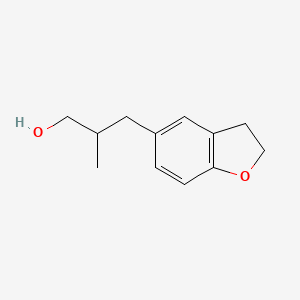
![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)
